Pamidronic acid
Overview
Description
Pamidronic acid is a second-generation, nitrogen-containing bisphosphonate. It is primarily used to treat conditions related to bone metabolism, such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone lesions associated with breast cancer and multiple myeloma . This compound was first described in the literature in 1977 and was granted FDA approval on October 31, 1991 .
Mechanism of Action
Pamidronic acid, also known as pamidronate disodium, is a second-generation, nitrogen-containing bisphosphonate . It is primarily used to treat conditions such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone lesions .
Target of Action
The primary targets of this compound are osteoclasts, the cells responsible for bone resorption . It also targets the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate .
Mode of Action
This compound works by binding to hydroxyapatite in the bone matrix, which is actively resorbed by osteoclasts . The local acidification caused by bone resorption releases the drug, which is then taken up by the osteoclasts . Once inside the osteoclasts, this compound inhibits the aforementioned components of the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1, interfering with their function and leading to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of the mevalonate pathway by this compound disrupts several key cellular processes. It prevents the post-translational prenylation of GTP-binding proteins, which are crucial for the survival and function of osteoclasts . This leads to the apoptosis of osteoclasts, thereby reducing bone resorption and turnover .
Pharmacokinetics
Its elimination half-life is approximately 28 hours . The drug has a wide therapeutic index and a long duration of action, as it can be administered every 3-4 weeks for certain indications .
Result of Action
The primary result of this compound’s action is the reduction of bone resorption and turnover, leading to an increase in bone mineral density . This helps in the management of conditions like Paget’s disease and hypercalcemia of malignancy . It can also lead to side effects such as reduced cell viability, reduced proliferation, and increased apoptosis in oral keratinocytes and fibroblasts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to reduced clearance of the drug . Additionally, the drug’s stability and efficacy can be influenced by the pH of the environment, as bisphosphonates like this compound are less stable and less readily absorbed in acidic conditions .
Biochemical Analysis
Biochemical Properties
Pamidronic acid is a second-generation bisphosphonate that inhibits osteoclast-mediated bone loss . It has a wide therapeutic index and a long duration of action as it can be given every 3-4 weeks for certain indications .
Cellular Effects
This compound has been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts . It has also been demonstrated to reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to hydroxyapatite in the bone . It is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing this compound into the cytosol of osteoclasts where they act .
Temporal Effects in Laboratory Settings
It has a long duration of action as it can be given every 3-4 weeks for certain indications .
Metabolic Pathways
This compound is not metabolized in vivo . It is exclusively eliminated in the urine . By 120 hours after administration, 46±16% of the dose has been eliminated in the urine .
Transport and Distribution
This compound is poorly absorbed from the GI tract . Its distribution is 38% to 70% over 120 hours . It is approximately 54% protein bound in serum .
Subcellular Localization
Bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite .
Preparation Methods
Pamidronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-aminopropanoic acid with phosphorus trichloride and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Reaction of 3-aminopropanoic acid with phosphorus trichloride: This step involves the formation of an intermediate compound.
Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. For instance, the preparation of radiolabeled this compound for bone imaging involves the use of N-Hydroxysuccinimide ester strategy and liquid chromatography-mass spectrometry analysis for validation .
Chemical Reactions Analysis
Pamidronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for this compound.
Substitution: The amino group in this compound can participate in substitution reactions, particularly with electrophiles.
Complexation: this compound can form complexes with metal ions, which is a significant aspect of its function in bone metabolism.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pamidronic acid has a wide range of scientific research applications:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: this compound is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Medicine: It is widely used in the treatment of bone-related diseases, such as osteoporosis, Paget’s disease, and bone metastases. .
Industry: This compound is used in the production of radiopharmaceuticals for bone imaging.
Comparison with Similar Compounds
Pamidronic acid is similar to other nitrogen-containing bisphosphonates, such as neridronic acid, alendronic acid, ibandronic acid, zoledronic acid, minodronic acid, and risedronic acid . Compared to these compounds, this compound has a unique balance of potency and duration of action. While third-generation bisphosphonates like zoledronic acid and risedronic acid are more potent, this compound remains a valuable option due to its well-established efficacy and safety profile .
Similar Compounds
- Neridronic acid
- Alendronic acid
- Ibandronic acid
- Zoledronic acid
- Minodronic acid
- Risedronic acid
This compound’s unique properties and wide range of applications make it a significant compound in both scientific research and clinical practice.
Properties
IUPAC Name |
(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUUGTRCQOWXEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57248-88-1 (di-hydrochloride salt) | |
Record name | Pamidronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023414 | |
Record name | Pamidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.58e+01 g/L | |
Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
40391-99-9 | |
Record name | Pamidronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamidronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pamidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMIDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pamidronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254-262 | |
Record name | Pamidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does pamidronic acid exert its therapeutic effects?
A1: this compound primarily targets osteoclasts, the cells responsible for bone resorption. [] It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling. [, , ]
Q2: What are the downstream effects of this compound on osteoclasts?
A2: this compound disrupts osteoclast function by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway crucial for the prenylation of small GTPases. [] This inhibition disrupts osteoclast activity, survival, and ultimately leads to their apoptosis. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H11NO7P2. Its molecular weight is 273.08 g/mol. []
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Researchers utilize various spectroscopic techniques for structural characterization. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MSn) are employed to confirm the identity and purity of synthesized this compound derivatives. [, ] Nuclear magnetic resonance (NMR), nuclear quadrupole resonance (NQR), infrared (IR), and ultraviolet-visible (UV-VIS) spectroscopy provide further structural insights. []
Q5: How is this compound incorporated into biocompatible materials?
A5: this compound can be grafted onto various biomaterials to enhance their bioactivity and osteoconductive properties. Researchers have successfully incorporated this compound into nanorod hydroxyapatite/poly(lactide-co-glycolide) (nHA/PLGA) scaffolds via electrospinning. [] Similarly, they have immobilized this compound on TiO2/hydroxyapatite (TiO2/HA) composite nanofiber mats, demonstrating its potential for bone tissue engineering applications. []
Q6: What are the therapeutic applications of this compound?
A6: this compound is clinically used to treat various conditions characterized by increased bone resorption, including:
- Hypercalcemia of malignancy [, , ]
- Bone metastases from solid tumors and multiple myeloma [, , , , , ]
- Paget's disease []
- Osteoporosis [, , ]
- Fibrous dysplasia [, ]
Q7: What is the evidence for the efficacy of this compound in treating bone metastases?
A7: Clinical trials have demonstrated that intravenous this compound effectively reduces skeletal-related events (SREs) in patients with bone metastases from breast cancer and multiple myeloma. [, ] While its efficacy in solid tumors other than breast or prostate cancer is less established, some studies suggest potential benefits in reducing pain and improving quality of life. [, ]
Q8: What are the potential adverse effects associated with this compound use?
A8: While generally well-tolerated, this compound can cause adverse effects, primarily:
- Flu-like symptoms (fever, myalgias) []
- Hypocalcemia [, ]
- Gastrointestinal disturbances []
- Ocular inflammation (uveitis) [, ]
- Osteonecrosis of the jaw (ONJ), although rare []
Q9: What strategies are being explored to improve this compound delivery?
A10: Research is ongoing to develop targeted drug delivery systems for this compound. These strategies aim to enhance drug accumulation at bone tumor sites while minimizing systemic toxicity. Examples include incorporating this compound into nanoparticles, liposomes, and biocompatible scaffolds. [, ]
Q10: Are there any biomarkers being investigated for monitoring this compound response?
A10: Researchers are exploring biomarkers for predicting treatment response and identifying patients at risk of developing adverse effects. These include:
Q11: What are potential alternatives to this compound for treating bone-related conditions?
A11: Besides other bisphosphonates like zoledronic acid, alternative treatments for bone diseases include:
Q12: What are the future research directions for this compound?
A12: Future research on this compound focuses on:
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